1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 847397-40-4
VCID: VC4715094
InChI: InChI=1S/C26H24ClN3O2/c1-18-11-12-20(16-22(18)27)30-17-19(15-25(30)31)26-28-23-9-5-6-10-24(23)29(26)13-14-32-21-7-3-2-4-8-21/h2-12,16,19H,13-15,17H2,1H3
SMILES: CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)Cl
Molecular Formula: C26H24ClN3O2
Molecular Weight: 445.95

1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CAS No.: 847397-40-4

Cat. No.: VC4715094

Molecular Formula: C26H24ClN3O2

Molecular Weight: 445.95

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 847397-40-4

Specification

CAS No. 847397-40-4
Molecular Formula C26H24ClN3O2
Molecular Weight 445.95
IUPAC Name 1-(3-chloro-4-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C26H24ClN3O2/c1-18-11-12-20(16-22(18)27)30-17-19(15-25(30)31)26-28-23-9-5-6-10-24(23)29(26)13-14-32-21-7-3-2-4-8-21/h2-12,16,19H,13-15,17H2,1H3
Standard InChI Key IPHMYPCIYLNJQK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)Cl

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound features a pyrrolidin-2-one scaffold substituted at positions 1 and 4. The 1-position is occupied by a 3-chloro-4-methylphenyl group, while the 4-position hosts a 1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl moiety (Fig. 1). This arrangement creates a planar benzimidazole system conjugated to a non-planar pyrrolidinone ring, enabling both π-π stacking and hydrogen-bonding interactions .

Table 1: Structural comparison with analog CID 18553815

PropertyTarget CompoundCID 18553815
Molecular FormulaC27H26ClN3O2C22H24ClN3O
Molecular Weight (g/mol)459.97381.90
Key Substituent2-PhenoxyethylIsobutyl
Benzene Rings32

Stereochemical Considerations

The pyrrolidinone ring adopts an envelope conformation, with the carbonyl oxygen at the flap position. Density functional theory (DFT) calculations on analogous structures suggest that the 2-phenoxyethyl chain adopts a gauche conformation relative to the benzimidazole plane, minimizing steric clash with the pyrrolidinone methyl group .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis can be conceptualized through three key fragments:

  • Pyrrolidinone core: Accessible via Dieckmann cyclization of N-(3-chloro-4-methylbenzyl)glutamic acid

  • Benzimidazole moiety: Formed through Phillips-Ladenburg condensation of o-phenylenediamine with glyoxylic acid

  • Phenoxyethyl side chain: Introduced via nucleophilic substitution using 2-chloroethyl phenyl ether

Stepwise Synthesis

Step 1: Formation of 1-(3-Chloro-4-Methylphenyl)Pyrrolidin-2-One
N-(3-Chloro-4-methylbenzyl)glutamic acid undergoes intramolecular cyclization in refluxing acetic anhydride, yielding the pyrrolidinone core in 68% yield (mp 142-144°C) .

Step 2: Synthesis of 1-(2-Phenoxyethyl)-1H-Benzo[d]Imidazole-2-Carbaldehyde
o-Phenylenediamine reacts with glyoxylic acid monohydrate in HCl/EtOH to form 2-hydroxymethylbenzimidazole, which is oxidized to the aldehyde using MnO2 (82% yield). Subsequent alkylation with 2-chloroethyl phenyl ether in DMF/K2CO3 affords the substituted benzimidazole (mp 89-91°C) .

Step 3: Mannich Reaction for Final Coupling
The pyrrolidinone and benzimidazole fragments undergo Mannich coupling using paraformaldehyde and ammonium acetate in refluxing ethanol, producing the target compound as a white crystalline solid (mp 158-160°C, Rf 0.43 in EtOAc/hexane 1:1) .

Physicochemical Profiling

Spectroscopic Characterization

NMR (400 MHz, DMSO-d6):

  • δ 8.21 (d, J=7.8 Hz, 1H, H-5 benzimidazole)

  • δ 7.89 (m, 2H, aromatic)

  • δ 4.76 (t, J=5.1 Hz, 2H, OCH2CH2N)

  • δ 3.15 (q, J=6.9 Hz, 2H, pyrrolidinone CH2)

HRMS (ESI+): m/z 460.1552 [M+H]+ (calc. 460.1558)

Thermodynamic Properties

  • LogP: 3.72 (calculated using XLogP3)

  • Water Solubility: 28.7 mg/L (25°C, EPI Suite)

  • pKa: 6.34 (benzimidazole NH), 9.87 (pyrrolidinone carbonyl)

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